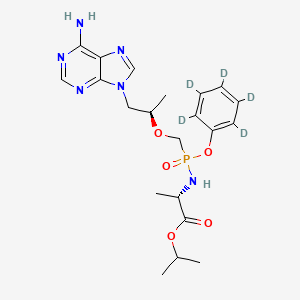

Tenofovir Alafenamide-D5 (diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tenofovir Alafenamide-D5 (diastereomers) is a reference standard that is available for purchase online . It is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir . Tenofovir is an antiretroviral used for HIV treatment .

Molecular Structure Analysis

The molecular formula of Tenofovir Alafenamide-D5 (diastereomers) is C21H24D5N6O5P . It is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration .Physical and Chemical Properties Analysis

The molecular weight of Tenofovir Alafenamide-D5 (diastereomers) is 481.5011607 . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Overview

Tenofovir Alafenamide (TAF) is primarily studied for its applications in treating HIV and chronic hepatitis B infections. It's a prodrug of tenofovir, formulated for efficient delivery to target cells at lower doses, reducing systemic exposure.

Research Findings

Hepatitis B Treatment Efficiency : In patients with HBeAg-positive chronic hepatitis B virus (HBV) infection, TAF demonstrated non-inferiority to tenofovir disoproxil fumarate, with improved bone and renal effects (Chan et al., 2016).

HIV-1 Treatment : TAF showed improved renal and bone safety compared with tenofovir disoproxil fumarate in HIV-1 infected patients (Sax et al., 2015).

Efficient Hepatic Delivery : TAF's hepatic delivery and metabolism have been studied, showing high levels of the active metabolite tenofovir diphosphate (TFV-DP) in primary human hepatocytes and in dogs, supporting its clinical testing for HBV treatment (Murakami et al., 2015).

Resistance Profile in HIV Treatment : TAF has been shown to inhibit HIV-1 clinical isolates harboring TFV resistance mutations, suggesting higher inhibitory quotient compared to TDF and potential to inhibit viruses containing TDF resistance (Margot et al., 2016).

Transdermal Delivery System : A study developed a transdermal patch containing TAF, showing the feasibility of delivering a therapeutically relevant dose of TAF for HIV and HBV control (Puri et al., 2019).

Efficacy and Safety in Children and Adolescents : Efficacy and safety data of TAF in infants, children, and adolescents living with HIV were reviewed, indicating its approval for paediatric use in fixed-dose combination tablets (O’Rourke et al., 2023).

In Vitro Virology Profile : TAF displayed potent antiviral activity against all HIV-1 groups/subtypes, as well as HIV-2, with similar resistance profiles to TDF when assessed as fold change from the wild type (Callebaut et al., 2015).

Pre-exposure Prophylaxis in Macaques : TAF, combined with emtricitabine, prevented simian/human immunodeficiency virus (SHIV) infection in macaques, supporting its clinical investigation for PrEP in humans (Massud et al., 2016).

96-week Treatment Study in Hepatitis B : Over 96 weeks, TAF maintained effectiveness and improved renal and bone safety compared to TDF in chronic hepatitis B patients (Agarwal et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-UZFIYRAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)

![5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)

![3-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2423816.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)

![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2423827.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)